2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, also known as DPP4 inhibitor, is a chemical compound that has been extensively studied for its potential application in the treatment of type 2 diabetes.
Mécanisme D'action
The mechanism of action of 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors involves the inhibition of the enzyme 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, which is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, these hormones are able to remain active for longer periods, resulting in increased insulin secretion and improved glucose control.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors include increased insulin secretion, improved glucose control, and reduced blood glucose levels. These effects are achieved by the inhibition of 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, which leads to increased levels of active incretin hormones such as GLP-1 and GIP.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors in lab experiments include their ability to improve glucose control and reduce blood glucose levels, which can be useful in studying the effects of diabetes on various physiological processes. However, the limitations of using 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors include their potential side effects and the need for careful dosing to avoid toxicity.
Orientations Futures
The future directions for 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors include the development of more potent and selective inhibitors, as well as the investigation of their potential application in the treatment of other diseases such as cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors and their potential long-term effects on human health.
Conclusion
In conclusion, 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors have shown great potential as a treatment for type 2 diabetes, and their mechanism of action has been extensively studied. While there are limitations to their use in lab experiments, their advantages make them a valuable tool for studying the effects of diabetes on various physiological processes. As research continues, it is likely that 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors will play an increasingly important role in the treatment of a range of diseases.
Méthodes De Synthèse
The synthesis of 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors involves the reaction of 3,4-dichlorobenzaldehyde, 4-methylphenylhydrazine, and 1H-pyrrolo[3,2-c]pyridin-4(5H)-one in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Applications De Recherche Scientifique
2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors have been extensively studied for their potential application in the treatment of type 2 diabetes. They work by inhibiting the enzyme dipeptidyl peptidase 4 (2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, these hormones are able to remain active for longer periods, resulting in increased insulin secretion and improved glucose control.
Propriétés
Nom du produit |
2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione |
---|---|
Formule moléculaire |
C21H19Cl2N3O2 |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
4-(3,4-dichlorophenyl)-7-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C21H19Cl2N3O2/c1-12-3-5-13(6-4-12)18-17-19(25-10-2-9-24(18)25)21(28)26(20(17)27)14-7-8-15(22)16(23)11-14/h3-8,11,17-19H,2,9-10H2,1H3 |
Clé InChI |
KUHGVQKCDKDXNU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)N5N2CCC5 |
SMILES canonique |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)N5N2CCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.